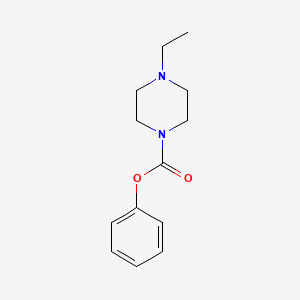

Phenyl 4-ethylpiperazine-1-carboxylate

CAS No.: 877622-85-0

Cat. No.: VC18653715

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877622-85-0 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | phenyl 4-ethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-2-14-8-10-15(11-9-14)13(16)17-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

| Standard InChI Key | IIKHKMBGQVYCED-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of phenyl 4-ethylpiperazine-1-carboxylate features a piperazine ring substituted with an ethyl group at the 4-position and a phenyl carboxylate ester at the 1-position. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 234.29 g/mol | |

| SMILES Notation | CCOC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| InChIKey | CFSYPRULMVTRRT-UHFFFAOYSA-N | |

| XLogP3 (Partition Coefficient) | 2.1 |

Crystallographic studies of analogous piperazine derivatives, such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, reveal chair conformations for the piperazine ring, with dihedral angles between the piperazine and aromatic rings ranging from 73° to 93° . These structural features enhance molecular interactions with biological targets, contributing to the compound’s pharmacological potential.

Synthesis and Manufacturing

Phenyl 4-ethylpiperazine-1-carboxylate is synthesized via nucleophilic substitution or esterification reactions. A representative method involves:

-

Cyclization of 1,2-Diamine Derivatives: Reaction with sulfonium salts under reflux conditions yields the piperazine core.

-

Esterification: Subsequent coupling with phenyl chloroformate introduces the carboxylate group .

Alternative routes utilize ethanol and potassium hydroxide for deprotection or functional group interconversion . Industrial-scale production prioritizes cost-effectiveness, with suppliers like Jinan Ponder Chemical Co. Ltd. offering the compound at competitive prices .

Pharmacological and Biological Applications

Drug Intermediate

Piperazine derivatives are pivotal in synthesizing antibiotics (e.g., ciprofloxacin) and antipsychotics. The ethyl and phenyl groups in phenyl 4-ethylpiperazine-1-carboxylate enhance bioavailability and receptor binding, making it a key intermediate in neurology-targeted therapeutics .

Biochemical Research

The compound’s conformational flexibility allows it to modulate neurotransmitter receptors. Studies on similar derivatives demonstrate antagonism of dopamine D2 and serotonin 5-HT2A receptors, suggesting potential in treating schizophrenia and depression .

Material Science

Incorporation into polymers improves thermal stability, as evidenced by piperazine-based polyamides with decomposition temperatures exceeding 300°C .

| Parameter | Value | Source |

|---|---|---|

| Flammability | Flammable liquid (Class IIIB) | |

| Skin Irritation | Causes irritation (Category 2) | |

| Environmental Toxicity | Low bioaccumulation potential |

Handling precautions include using nitrile gloves, ventilation, and avoiding ignition sources. Disposal must comply with local regulations, prioritizing incineration with flue gas scrubbing .

Recent Advances and Future Directions

Recent studies highlight the compound’s role in synthesizing adamantane-containing oxadiazoles, which exhibit antiviral activity . Additionally, crystal engineering efforts have optimized its solid-state stability for sustained-release formulations . Future research may explore:

-

Targeted Drug Delivery: Conjugation with nanoparticles for CNS penetration.

-

Green Chemistry: Solvent-free synthesis using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume